molecular formula C10H13ClN2O2 B1378831 3-Amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride CAS No. 1461704-74-4

3-Amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride

Cat. No.: B1378831
CAS No.: 1461704-74-4
M. Wt: 228.67 g/mol
InChI Key: ATHULDDGEZTEAZ-UHFFFAOYSA-N
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Description

3-Amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride is a chemical compound with the molecular formula C10H13ClN2O2 It is a derivative of azetidinone, a four-membered lactam ring, which is known for its biological and pharmacological activities

Preparation Methods

The synthesis of 3-Amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methoxyaniline with chloroacetyl chloride to form an intermediate, which then undergoes cyclization to yield the azetidinone ring. The hydrochloride salt is formed by treating the azetidinone with hydrochloric acid.

Synthetic Route:

    Step 1: 4-Methoxyaniline reacts with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(4-methoxyphenyl)-2-chloroacetamide.

    Step 2: The intermediate N-(4-methoxyphenyl)-2-chloroacetamide undergoes cyclization in the presence of a base like sodium hydride to form 3-Amino-1-(4-methoxyphenyl)azetidin-2-one.

    Step 3: The azetidinone is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-Amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the methoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

  • Oxidized derivatives
  • Reduced derivatives
  • Substituted azetidinones

Scientific Research Applications

3-Amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antibiotics and anticancer agents.

    Material Science: The compound is used in the development of polymers and materials with specific properties, such as antimicrobial coatings.

    Biological Studies: It serves as a model compound for studying the biological activity of azetidinones and their derivatives.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, leading to various biological effects. The exact pathways depend on the specific application and the nature of the target.

Comparison with Similar Compounds

  • 3-Amino-1-phenylazetidin-2-one
  • 3-Amino-1-(4-chlorophenyl)azetidin-2-one
  • β-Lactam antibiotics such as penicillin and cephalosporin

Uniqueness: 3-Amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and may influence its interaction with biological targets.

Properties

IUPAC Name

3-amino-1-(4-methoxyphenyl)azetidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c1-14-8-4-2-7(3-5-8)12-6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHULDDGEZTEAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(C2=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride
Reactant of Route 2
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Reactant of Route 3
3-Amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride
Reactant of Route 4
3-Amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride
Reactant of Route 5
3-Amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride
Reactant of Route 6
3-Amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride

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